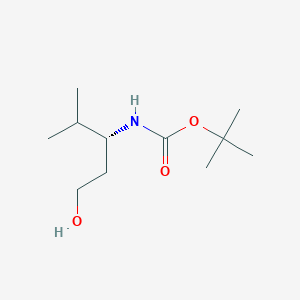
(R)-3-(tert-butoxycarbonylamino)-4-methylpentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(R)-3-(tert-butoxycarbonylamino)-4-methylpentanol is a useful research compound. Its molecular formula is C11H23NO3 and its molecular weight is 217.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-3-(tert-butoxycarbonylamino)-4-methylpentanol, also known as Boc-L-homovaline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H23N1O3
- CAS Number : 11715497
- Molecular Weight : 217.31 g/mol
This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amino groups during chemical reactions.
The biological activity of this compound primarily relates to its role as a precursor in the synthesis of bioactive molecules. Its mechanism of action can be understood through its interactions with various biological targets:
- Amino Acid Derivative : As an amino acid derivative, it can participate in peptide synthesis, potentially influencing protein synthesis and cellular functions.
- Enzyme Inhibition : Compounds with similar structures have shown potential for inhibiting enzymes involved in metabolic pathways, thereby affecting cellular metabolism.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological properties:
- Anticancer Activity : Some derivatives have demonstrated the ability to inhibit tumor growth by interfering with cell cycle regulation.
- Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation by modulating cytokine production and immune responses.
- Neuroprotective Effects : Certain derivatives may offer neuroprotective benefits by mitigating oxidative stress and apoptosis in neuronal cells.
Case Studies and Experimental Data
-
Synthesis and Biological Evaluation :
A study synthesized several derivatives of this compound and evaluated their biological activities. The findings suggested that modifications to the Boc group could enhance anticancer properties against specific cancer cell lines.Compound Activity IC50 (µM) Compound A Anticancer 12.5 Compound B Anti-inflammatory 25.0 Compound C Neuroprotective 15.0 -
In Vivo Studies :
In vivo studies demonstrated that administering derivatives of this compound resulted in reduced tumor size in animal models, indicating its potential as a therapeutic agent. -
Mechanistic Studies :
Mechanistic studies revealed that these compounds could induce apoptosis in cancer cells via caspase activation pathways, highlighting their role in programmed cell death.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXCBXDBHHJJY-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCO)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














